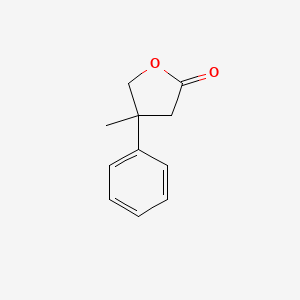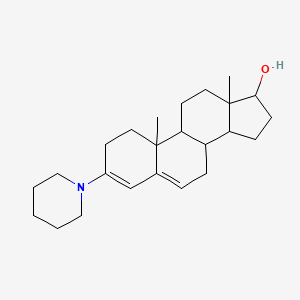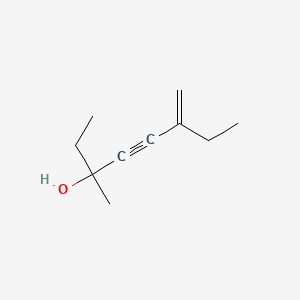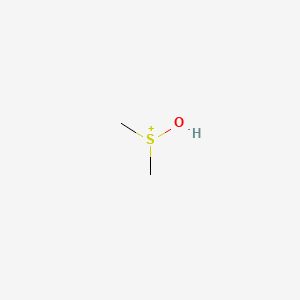
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is a compound with the molecular formula C₂₄H₁₆Cl₂N₄ and a molecular weight of 431.31 g/mol . It is known for its unique structure, which includes two cyanophenyl groups attached to a bipyridinium core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential for various reactions.
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium typically involves the Sonogashira–Hagihara coupling reaction. This method employs 1,1′-bis(4-iodophenyl)-[4,4′-bipyridine]-1,1′-diium salts and tetrakis(4-ethynylphenyl)methane as starting materials . The reaction is carried out under inert atmosphere conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of porous organic polymers and polyelectrolyte frameworks.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding studies.
Wirkmechanismus
The mechanism by which 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium exerts its effects involves its interaction with molecular targets through its bipyridinium core. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include electron transfer processes and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is unique due to its bipyridinium core and cyanophenyl groups. Similar compounds include:
- 4,4’-Bipyridinium, 1,1’-bis(4-cyanophenyl)-, dichloride
- Viologen units : These are structurally similar but differ in their specific functional groups and applications .
The uniqueness of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium lies in its ability to form stable polyelectrolyte frameworks and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
47591-14-0 |
|---|---|
Molekularformel |
C24H16N4+2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C24H16N4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24/h1-16H/q+2 |
InChI-Schlüssel |
XQXUNGHBKUCADB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)




